Gymnodimine
Overview
Description
Synthesis Analysis
The synthesis of gymnodimine has been achieved through several sophisticated organic synthesis strategies. A notable approach involves the development of a single-pot Hua reaction for the synthesis of highly hindered cyclic imines, an essential step toward creating gymnodimine and related toxins (Ahn et al., 2001). Additionally, the total synthesis of gymnodimine has been reported, employing a convergent strategy that includes key steps like a highly diastereo- and enantioselective exo-Diels-Alder reaction (Kong et al., 2011).
Molecular Structure Analysis
The molecular structure of gymnodimine is characterized by its unique spirocyclic imine moiety, which is a hallmark of its chemical class. Research has focused on constructing this core structure through various synthetic routes, including Diels-Alder cycloadditions and macrocyclization strategies that mimic the natural biosynthesis of these compounds (Johannes et al., 2005).
Chemical Reactions and Properties
Gymnodimine's reactivity and chemical properties are influenced significantly by its spirocyclic imine structure. Studies have explored the synthetic accessibility of this core structure and its reactivity towards various chemical transformations. The macrocyclic core of gymnodimine, for example, has been successfully synthesized using a biomimetic macrocycle-forming Diels-Alder reaction of an alpha,beta-unsaturated iminium dienophile in water, showcasing its reactivity and potential for further functionalization (Johannes et al., 2005).
Scientific Research Applications
1. Neuroprotective Properties in Alzheimer's Disease
Gymnodimine, a marine phycotoxin, has been studied for its potential in treating Alzheimer's disease (AD). Research demonstrates that gymnodimine can decrease the accumulation of amyloid-beta and levels of hyperphosphorylated tau protein in cortical neurons. This effect is thought to be mediated through modifications in kinase activity and acetylcholine synthesis, suggesting its utility in neurodegenerative disease treatment (Alonso et al., 2011).
2. Interaction with Nicotinic Acetylcholine Receptors
Studies indicate that gymnodimines target nicotinic acetylcholine receptors (nAChRs) with high affinity. This action was confirmed through various assays, showing gymnodimine's ability to block muscle-type nAChRs and neuronal nAChRs. These findings contribute to understanding gymnodimine's neurotoxicity and offer a pathway for developing specific detection tests for this toxin in shellfish (Kharrat et al., 2008).
3. Enhancement of Gymnodimine Production
Research on the dinoflagellate Karenia selliformis, which produces gymnodimine, reveals the potential to enhance gymnodimine production. By manipulating culture conditions with organic acids, scientists achieved increased growth rates and gymnodimine yield. This advancement is significant for the pharmaceutical use of gymnodimine (Mountfort et al., 2006).
4. Structural Analysis and Synthesis
Gymnodimine's unique structure, including a spirocyclic imine ring, has been a subject of study. Efforts to synthesize gymnodimine and its analogs, like gymnodimine C, have provided insights into its chemical properties and potential for pharmaceutical applications (Miles et al., 2003); (Yang et al., 2000).
5. Aptamer Development for Detection
An innovative study developed an aptamer, G48nop, with high specificity for gymnodimine-A. This aptamer forms the basis for a novel biosensor technology, showing promise for efficient detection and monitoring of gymnodimines in marine environments (Zhang et al., 2022).
Mechanism of Action
Gymnodimines are known antagonists of nicotinic acetylcholine receptors (nAChRs). Gymnodimine A and 13-desmethyl spirolide C from Alexandrium ostenfeldii were found to increase intracellular calcium levels mediated by acetylcholine receptors (AChRs) and inhibited further activation of AChRs by acetylcholine (ACh) .
Safety and Hazards
properties
IUPAC Name |
(2S)-2-[(1R,2E,11R,16S,17E,19S,22R,24R)-19-hydroxy-2,15,18,24-tetramethyl-25-oxa-7-azatetracyclo[20.2.1.06,11.011,16]pentacosa-2,6,14,17-tetraen-14-yl]-4-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45NO4/c1-19-8-6-9-29-32(13-7-15-33-29)14-12-25(28-18-22(4)31(35)37-28)23(5)26(32)17-20(2)27(34)11-10-24-16-21(3)30(19)36-24/h8,17-18,21,24,26-28,30,34H,6-7,9-16H2,1-5H3/b19-8+,20-17+/t21-,24-,26+,27+,28+,30+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXZVCNEGRKLMW-RPGUUIFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(C(=CC3C(=C(CCC34CCCN=C4CCC=C(C1O2)C)C5C=C(C(=O)O5)C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC[C@@H](/C(=C/[C@H]3C(=C(CC[C@@]34CCCN=C4CC/C=C(/[C@@H]1O2)\C)[C@@H]5C=C(C(=O)O5)C)C)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880103 | |
Record name | Gymnodimine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Competition-binding assays confirmed that GYM-A is a powerful ligand interacting with muscle-type nAChR, heteropentameric alpha3beta2, alpha4beta2, and chimeric alpha7-5HT(3) neuronal nAChRs. ...GYM-A broadly targets nAChRs with high affinity explaining the basis of its neurotoxicity... | |
Record name | Gymnodimine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7754 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gymnodimine | |
CAS RN |
173792-58-0 | |
Record name | Gymnodimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173792580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gymnodimine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60880103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYMNODIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TV3J97IT8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Gymnodimine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7754 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.